Cas no 71685-26-2 (N,N-bis(1-phenylpropan-2-yl)formamide)

N,N-bis(1-phenylpropan-2-yl)formamide structure
71685-26-2 structure
Product name:N,N-bis(1-phenylpropan-2-yl)formamide
CAS No:71685-26-2
MF:C19H23NO
MW:281.39202
CID:1751134
PubChem ID:191982

N,N-bis(1-phenylpropan-2-yl)formamide Chemical and Physical Properties

Names and Identifiers

    • N,N-bis(1-phenylpropan-2-yl)formamide
    • Formamide, N,N-bis(1-methyl-2-phenylethyl)-
    • N-Formyl-di-(1-isopropylphenyl)amine (N-Formyl DPIA)
    • Dpipformamide
    • DTXSID40992298
    • SCHEMBL10012545
    • Di-(1-phenylisopropyl)formamide
    • 71685-26-2
    • Inchi: InChI=1S/C19H23NO/c1-16(13-18-9-5-3-6-10-18)20(15-21)17(2)14-19-11-7-4-8-12-19/h3-12,15-17H,13-14H2,1-2H3
    • InChI Key: CWIOUNNXKYYBSJ-UHFFFAOYSA-N
    • SMILES: CC(CC1=CC=CC=C1)N(C=O)C(C)CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 281.17809
  • Monoisotopic Mass: 281.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

N,N-bis(1-phenylpropan-2-yl)formamide Related Literature

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